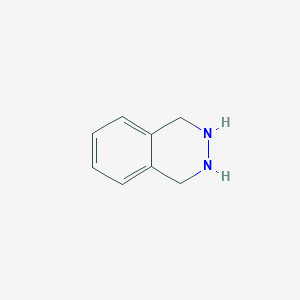

1,2,3,4-テトラヒドロフタラジン

概要

説明

1,2,3,4-Tetrahydrophthalazine, also known as 1,2,3,4-Tetrahydrophthalazine, is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2,3,4-Tetrahydrophthalazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Phthalazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,3,4-Tetrahydrophthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydrophthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

グリーンケミストリー

1,2,3,4-テトラヒドロフタラジンは、新規化合物のグリーン合成に使用されます。 たとえば、(E)-2-(1,4-ジオキソ-1,2,3,4-テトラヒドロフタラジン-2-カルボニル)-3-(1H-インドール-3-イル)アクリロニトリルの開発に使用されてきました . この合成には、アルキル化剤によるアルキル化に続くクネーフェナーゲルの縮合が含まれます .

複素環化学

1,2,3,4-テトラヒドロフタラジンなどのフタラジン部分を有する化合物は、その薬理学的および生物学的活性により、複素環化学において関心を集めています . それらは、1,8-ナフチリジン-3-カルボニルフタラジン-1,4-ジオンの合成に使用されてきました .

製薬研究

1,2,3,4-テトラヒドロフタラジンは、薬剤開発における潜在的な重要性から、製薬研究で使用されています。 たとえば、1,2,3,4-テトラヒドロフタラジンを使用して合成できる3置換インドール骨格は、特に抗癌、抗腫瘍、血糖降下、抗炎症、鎮痛および解熱活性を持つ多くの生物活性化合物に見られます .

有機合成

1,2,3,4-テトラヒドロフタラジンは、有機合成で使用されます。 たとえば、I2 / DMSO促進酸化アミド化反応による3,3-ジメチル-2-アミドインドールの合成に使用されてきました .

分析化学

分析化学では、1,2,3,4-テトラヒドロフタラジンは、その明確に定義された構造と特性により、機器の校正および分析方法の検証のための標準として使用できます .

作用機序

Safety and Hazards

1,2,3,4-Tetrahydrophthalazine is a chemical compound that should be handled with care. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation .

特性

IUPAC Name |

1,2,3,4-tetrahydrophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIWEDICJHIFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CNN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60789-87-9 (hydrochloride) | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30157096 | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13152-89-1 | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13152-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydrophthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

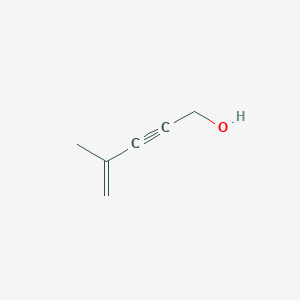

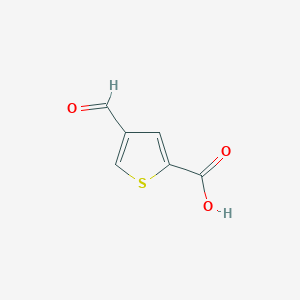

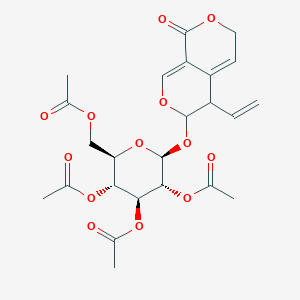

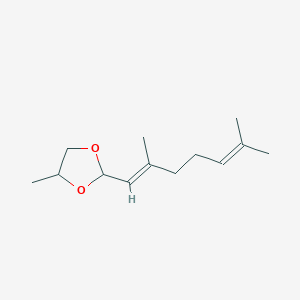

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

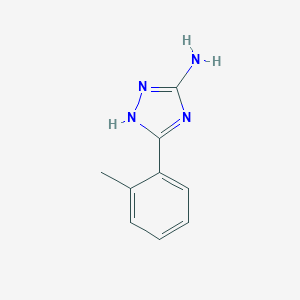

Q1: What is the basic structure of 1,2,3,4-Tetrahydrophthalazine and what is its molecular formula and weight?

A1: 1,2,3,4-Tetrahydrophthalazine is a heterocyclic compound with a fused benzene and diazine ring system. Its core structure consists of a six-membered benzene ring fused to a six-membered ring containing two nitrogen atoms. The molecular formula is C8H10N2, and the molecular weight is 134.18 g/mol.

Q2: What synthetic routes are commonly employed to synthesize 1,2,3,4-Tetrahydrophthalazine derivatives?

A2: Several synthetic approaches have been explored, including:

- Pictet-Spengler-type reaction: Condensation of 3-hydroxybenzylhydrazine with carbonyl compounds like acetone, cyclohexanone, and 1-methyl-4-piperidone in acidic conditions yields 1,1-disubstituted 1,2,3,4-tetrahydrophthalazines. []

- Condensation with phthalic anhydride: Microwave irradiation of 3-aryl-2-hydrazino-1,8-naphthyridines with phthalic anhydride in the presence of a catalytic amount of DMF efficiently produces 2-(3-aryl-l,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-diones. []

- Reactions of 2,3-diacyl-1,2,3,4-tetrahydrophthalazines: These derivatives serve as versatile intermediates for further functionalization, allowing access to diversely substituted tetrahydrophthalazines. [, , , ]

Q3: Can you provide an example of a specific 1,2,3,4-Tetrahydrophthalazine derivative and its reported biological activity?

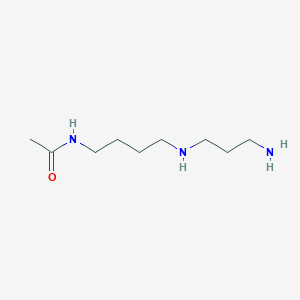

A3: Sodium nucleinate (2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt dihydrate), registered as Tamerit in the Russian Federation, is a derivative with notable immunomodulatory and anti-inflammatory properties. Studies have demonstrated its potent suppressive effect on LPS-stimulated human mononuclear cells in vitro and in vivo. [] It effectively inhibits sepsis development in a mouse model of LPS-induced sepsis by reducing plasma inflammatory cytokine production. [] Furthermore, Sodium nucleinate significantly inhibits oxidative burst in human monocytes, particularly in response to PMA stimulation. This suggests a potential mechanism for its anti-inflammatory effects by mitigating ROS-mediated proinflammatory cytokine production. []

Q4: How does the structure of Sodium nucleinate relate to its observed biological activity?

A4: While the precise mechanism of action remains to be fully elucidated, the presence of the amino group at the 2-position and the sodium salt dihydrate form likely contribute to its unique pharmacological profile. Modifications to the core structure of 1,2,3,4-tetrahydrophthalazine can significantly impact its biological activity.

Q5: Are there other studies investigating the structure-activity relationship of 1,2,3,4-Tetrahydrophthalazine derivatives?

A5: Yes, research on N-substituted phthalazine sulfonamide derivatives has explored their potential as aldose reductase (AR) inhibitors. [] The study demonstrated that structural modifications on the phthalazine ring, particularly the introduction of sulfonamide moieties, can significantly influence AR inhibitory activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。